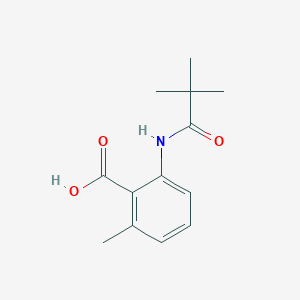

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid

Descripción

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2,2-dimethylpropanamido group and a methyl group

Propiedades

Número CAS |

179810-46-9 |

|---|---|

Fórmula molecular |

C13H17NO3 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

2-(2,2-dimethylpropanoylamino)-6-methylbenzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Clave InChI |

JZRLLLULSVYCSF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)NC(=O)C(C)(C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid typically involves the acylation of 6-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(2,2-Dimethylpropanamido)-6-carboxybenzoic acid.

Reduction: 2-(2,2-Dimethylpropylamino)-6-methylbenzoic acid.

Substitution: 2-(2,2-Dimethylpropanamido)-6-nitrobenzoic acid (nitration product).

Aplicaciones Científicas De Investigación

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,2-Dimethylpropanamido)benzoic acid: Lacks the methyl group at the 6-position.

2-(2,2-Dimethylpropanamido)-4-methylbenzoic acid: Methyl group is at the 4-position instead of the 6-position.

2-(2,2-Dimethylpropanamido)-6-chlorobenzoic acid: Chlorine atom replaces the methyl group at the 6-position.

Uniqueness

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid is unique due to the specific positioning of the 2,2-dimethylpropanamido group and the methyl group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of benzoic acid, including 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid, exhibit anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models.

- Mechanism of Action : The compound acts as an antagonist to prostaglandin E2 (PGE2), a key mediator in inflammatory responses. In a study involving human whole blood assays, the compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction, indicating strong anti-inflammatory potential .

2. Neuroprotective Effects

Research has suggested that certain benzoic acid derivatives can protect neuronal cells from apoptosis. For instance, compounds similar to 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid have been shown to block platelet-activating factor (PAF)-mediated neuronal apoptosis in cellular models . This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving LPS-stimulated human whole blood, the efficacy of 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid was assessed against established NSAIDs like diclofenac. The results indicated a significant reduction in inflammatory markers, suggesting its potential as a novel anti-inflammatory agent.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 2-(2,2-Dimethylpropanamido)-6-methylbenzoic acid | 123 | PGE2 antagonist |

| Diclofenac | 1500 | COX inhibitor |

Case Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, the compound was tested on PC12 cells exposed to PAF. Results showed that treatment with the compound at concentrations of 1 μg/ml significantly prevented PARP cleavage and cell death induced by PAF, highlighting its neuroprotective capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.